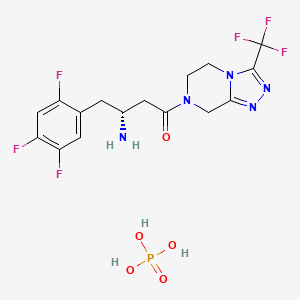

Sitagliptin phosphate

Description

A pyrazine-derived DIPEPTIDYL-PEPTIDASE IV INHIBITOR and HYPOGLYCEMIC AGENT that increases the levels of the INCRETIN hormones GLUCAGON-LIKE PEPTIDE-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It is used in the treatment of TYPE 2 DIABETES.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYVLUXQXSJJN-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215789 | |

| Record name | Sitagliptin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654671-78-0 | |

| Record name | Sitagliptin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitagliptin phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitagliptin phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Sitagliptin Phosphate in Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1] Its mechanism of action revolves around the enhancement of the endogenous incretin (B1656795) system, a key regulator of glucose homeostasis. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin amplifies their physiological effects, leading to glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release.[2][3][4][5] This guide provides a comprehensive technical overview of sitagliptin's core mechanism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: DPP-4 Inhibition and the Incretin Effect

The primary pharmacological action of sitagliptin is its competitive and reversible inhibition of the DPP-4 enzyme.[1][6] DPP-4 is a serine protease that rapidly inactivates the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[7] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP, thereby prolonging their biological activity.[2][3][4][5]

The enhanced incretin signaling results in:

-

Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[2][4][5] This effect is glucose-dependent, meaning insulin release is primarily stimulated in the presence of hyperglycemia, thus minimizing the risk of hypoglycemia.[1]

-

Suppression of Glucagon Secretion: Sitagliptin, through the action of elevated GLP-1, suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[2][4][5] This reduction in glucagon leads to decreased hepatic glucose production.

-

Improved β-Cell Function: Several studies have indicated that sitagliptin treatment can lead to improvements in β-cell function, as measured by markers such as the homeostasis model assessment of β-cell function (HOMA-β) and the proinsulin-to-insulin ratio.[5][8][9][10] Chronic treatment with a sitagliptin analog has been shown to preserve pancreatic β-cell mass and function in rodent models of type 2 diabetes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of sitagliptin.

Table 1: In Vitro DPP-4 Inhibition

| Parameter | Value | Reference |

| IC50 (DPP-4) | 1.266 ± 0.264 nM to 4.380 ± 0.319 nM | [11] |

| Nature of Inhibition | Competitive, Reversible, Fast and Tight Binding | [6][12] |

Table 2: Effects on Incretin Hormones, Insulin, and Glucagon

| Parameter | Effect | Study Population | Reference |

| Active GLP-1 Levels | Increased post-meal | Patients with T1DM | [13] |

| Active GIP Levels | Lowered post-meal | Patients with T1DM | [13] |

| Insulin Secretion Rate (ISR) | Increased by 50% (HGC) and 20% (HGC-MC) | Healthy Volunteers | [4] |

| Glucagon Suppression | Observed at 30 minutes post-meal | Patients with T1DM | [13] |

HGC: Hyperglycemic Clamp; HGC-MC: Hyperglycemic Clamp with Meal Challenge

Table 3: Clinical Efficacy in Type 2 Diabetes

| Parameter | Effect | Study Details | Reference |

| HbA1c Reduction | -0.5% to -0.8% (monotherapy vs. placebo) | 24-26 week studies | [14] |

| Fasting Plasma Glucose | Significant reduction | Compared to placebo | [15] |

| HOMA-β | Statistically significant improvement | Meta-analysis vs. placebo | [8] |

| Proinsulin/Insulin Ratio | Statistically significant reduction | Meta-analysis vs. placebo | [8] |

Key Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of sitagliptin against the DPP-4 enzyme.

Methodology:

-

Reagents: Human recombinant DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin), sitagliptin, and assay buffer (e.g., Tris-HCl).[16][17][18]

-

Procedure: a. In a 96-well microplate, various concentrations of sitagliptin are pre-incubated with the DPP-4 enzyme in the assay buffer for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[17] b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.[17] c. The fluorescence generated by the cleavage of the substrate is measured kinetically over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[17] d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. The percentage of inhibition for each sitagliptin concentration is determined relative to a control with no inhibitor. f. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the sitagliptin concentration and fitting the data to a sigmoidal dose-response curve.

Animal Models of Type 2 Diabetes

Objective: To evaluate the in vivo efficacy of sitagliptin on glycemic control and pancreatic β-cell function.

Animal Model: Zucker Diabetic Fatty (ZDF) rats or high-fat diet (HFD) combined with low-dose streptozotocin (B1681764) (STZ)-induced diabetic mice are commonly used models that mimic key features of human T2DM.[3][19]

Methodology:

-

Animal Groups: Animals are typically divided into a non-diabetic control group, a diabetic vehicle-treated group, and a diabetic sitagliptin-treated group.[19]

-

Dosing: Sitagliptin is administered orally at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 6 weeks).[19]

-

Endpoint Measurements: a. Glycemic Control: Blood glucose levels (fasting and postprandial) and HbA1c are measured at baseline and at the end of the treatment period.[19] b. Hormone Levels: Plasma levels of insulin, GLP-1, and glucagon are assessed.[19] c. β-Cell Function and Mass: Pancreatic tissue is collected for histological analysis to assess islet morphology, β-cell mass, and β-cell-to-α-cell ratio.[3] Islets can be isolated to measure glucose-stimulated insulin secretion in vitro.[3]

Hyperinsulinemic-Euglycemic Clamp

Objective: To assess insulin sensitivity and glucose utilization. While not a direct measure of sitagliptin's primary mechanism, it is a gold-standard technique used in the broader metabolic evaluation of anti-diabetic agents.[15]

Methodology:

-

Subject Preparation: The study is typically performed in human subjects after an overnight fast. Two intravenous catheters are inserted, one for infusions and the other for blood sampling from an arterialized venous site.[7]

-

Procedure: a. A continuous infusion of insulin is administered at a constant rate (e.g., 120 mU/m²/min) to raise plasma insulin to a hyperinsulinemic state.[7] b. Blood glucose is monitored frequently (e.g., every 5-10 minutes). c. A variable infusion of glucose (e.g., 20% dextrose) is adjusted to maintain blood glucose at a constant, normal level (euglycemia).[20] d. Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded.

-

Interpretation: The GIR is a measure of whole-body glucose disposal and is an index of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Visualizations

Caption: Sitagliptin's mechanism of action.

Caption: Workflow for sitagliptin efficacy evaluation.

Conclusion

Sitagliptin's mechanism of action, centered on the potent and selective inhibition of DPP-4, offers a targeted approach to enhancing the endogenous incretin system for the treatment of type 2 diabetes. This guide has provided a detailed overview of this mechanism, substantiated by quantitative data and a description of the key experimental protocols used in its elucidation. The provided visualizations offer a clear representation of the signaling pathway and the typical workflow for evaluating the efficacy of such a compound. This comprehensive understanding is crucial for researchers and professionals involved in the ongoing development and optimization of therapies for type 2 diabetes.

References

- 1. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]

- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Insulin secretory effect of sitagliptin: assessment with a hyperglycemic clamp combined with a meal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]

- 10. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hra.nhs.uk [hra.nhs.uk]

Chemical synthesis and characterization of sitagliptin phosphate

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Sitagliptin (B1680988) Phosphate (B84403)

Introduction

Sitagliptin phosphate is an oral antihyperglycemic agent that functions as a dipeidyl peptidase-4 (DPP-4) inhibitor.[1] By blocking the DPP-4 enzyme, it increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. The commercially available form of the drug is sitagliptin phosphate monohydrate.[2] The synthesis of this complex chiral molecule has been a subject of significant research, leading to highly efficient and stereoselective manufacturing processes. This guide provides a detailed overview of the chemical synthesis and physicochemical characterization of sitagliptin phosphate, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Sitagliptin Phosphate

The core challenge in synthesizing sitagliptin lies in the stereoselective formation of the β-amino acid moiety.[3] Various synthetic strategies have been developed to achieve high enantiomeric purity and overall yield.

Key Synthetic Strategies

Several generations of synthesis have been developed, primarily by Merck, to optimize the production of sitagliptin. These methods focus on creating the chiral amine center with high efficiency and stereoselectivity.

-

First-Generation Synthesis (Asymmetric Hydrogenation): This initial large-scale process involved the asymmetric hydrogenation of a β-keto ester using a ruthenium catalyst to establish the chiral hydroxyl group.[4][5] This hydroxyl group was then converted in several steps to the desired protected β-amino acid, which was subsequently coupled with the triazolopiperazine heterocyclic core.[4][5]

-

Second-Generation Synthesis (Enamine Asymmetric Hydrogenation): A more efficient and "greener" route was developed that involves the asymmetric hydrogenation of a key enamine intermediate. This process significantly reduced waste and increased the overall yield.[6] The key dehydrositagliptin intermediate is prepared in a one-pot, three-step sequence, and its highly enantioselective hydrogenation using a rhodium-based catalyst (Rh(I)/tBu JOSIPHOS) affords sitagliptin with excellent optical and chemical purity. This route has been implemented on a manufacturing scale and can achieve an overall isolated yield of up to 65%.[6]

-

Biocatalytic Synthesis (Transaminase-Based): The latest generation of sitagliptin synthesis employs a transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[5] This biocatalytic approach is highly selective and operates under mild conditions, further improving the environmental footprint of the manufacturing process.[5] An engineered R-selective transaminase from Arthrobacter sp. has been successfully used to produce sitagliptin at a high yield.[5]

An alternative approach involves the chemical resolution of a racemic mixture of sitagliptin.[3][7] This method uses a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to separate the desired (R)-enantiomer.[3][7] While this method avoids expensive metal catalysts, the overall yield is generally lower.[3][7]

The following diagram illustrates a generalized workflow for the asymmetric enamine hydrogenation route, a widely recognized efficient synthesis.

Caption: Generalized workflow for the asymmetric hydrogenation synthesis of sitagliptin.

Experimental Protocols

Synthesis of Dehydrositagliptin Intermediate (Enamine)

This protocol is a generalized representation based on published efficient syntheses.[4]

-

Formation of Meldrum's Adduct: 2,4,5-Trifluorophenylacetic acid is reacted with N,N'-carbonyldiimidazole (CDI) and then with Meldrum's acid to form the corresponding acyl Meldrum's acid adduct.[3]

-

Coupling Reaction: The Meldrum's adduct is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][3][8]triazolo[4,3-a]pyrazine hydrochloride in the presence of a base like diisopropylethylamine (DIPEA) to yield the β-ketoamide intermediate.[3][8]

-

Enamine Formation: The β-ketoamide is then treated with ammonium (B1175870) acetate (B1210297) in a suitable solvent to form the Z-enamine, also known as dehydrositagliptin.[4] This three-step process can often be performed in a single pot, leading to direct isolation of the enamine intermediate with high purity.[4]

Asymmetric Hydrogenation and Salt Formation

-

Hydrogenation: The dehydrositagliptin intermediate is dissolved in a suitable solvent like methanol. A chiral rhodium catalyst, such as one with the tBu JOSIPHOS ligand, is added. The mixture is then subjected to hydrogen gas pressure at a controlled temperature until the reaction is complete.

-

Work-up and Isolation: After the reaction, the catalyst is removed, and the solvent is evaporated.

-

Phosphate Salt Formation: The resulting sitagliptin free base is dissolved in a mixture of isopropanol (B130326) and water.[3] A solution of phosphoric acid is added to precipitate sitagliptin phosphate monohydrate.[3] The product is then collected by filtration, washed, and dried.

Quantitative Synthesis Data

The efficiency of the synthesis is critical for industrial production. The following table summarizes typical yields for the asymmetric enamine hydrogenation route.

| Step | Product | Typical Yield | Purity | Reference(s) |

| One-pot synthesis from starting materials | Dehydrositagliptin (Enamine) | 82% | >99.6 wt% | [9] |

| Asymmetric Hydrogenation and Salt Formation | Sitagliptin Phosphate | ~95% | High | |

| Overall Process | Sitagliptin Phosphate | up to 65% | High | [6] |

Characterization of Sitagliptin Phosphate

A thorough physicochemical characterization is essential to confirm the identity, purity, and solid-state form of sitagliptin phosphate, which directly impacts its stability, bioavailability, and manufacturability.[2]

Characterization Techniques and Data

A variety of analytical methods are employed for the comprehensive characterization of sitagliptin phosphate.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are used to confirm the molecular structure.[11][12][13] ¹⁹F NMR is particularly useful due to the presence of six fluorine atoms in the molecule.[11][13]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Tandem MS (MS/MS) is used for structural elucidation and quantification in biological matrices.[17][18][19]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for determining the purity of sitagliptin phosphate and quantifying any related substances or impurities.[20][21][22]

-

X-ray Powder Diffraction (XRPD): XRPD is crucial for identifying the crystalline form (polymorph) of sitagliptin phosphate monohydrate and distinguishing it from anhydrous or amorphous forms.[10][23][24]

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, dehydration temperature, and thermal stability of the different solid-state forms.[2][10]

The following diagram shows a typical workflow for the characterization of a newly synthesized batch of sitagliptin phosphate.

Caption: Workflow for the analytical characterization of sitagliptin phosphate.

Summary of Characterization Data

The table below summarizes key data points obtained from various analytical techniques for sitagliptin phosphate monohydrate.

| Technique | Parameter | Observed Value / Key Features | Reference(s) |

| ¹H NMR | Chemical Shifts (ppm) | Peaks around 9.0 ppm (amine protons), as well as characteristic signals in the aromatic and aliphatic regions. | [13] |

| ¹⁹F NMR | Chemical Shifts (ppm) | Four distinct fluorine peaks: ~ -57.9 ppm (CF₃ group) and three aromatic fluorine signals at ~ -114.6, -131.9, and -139.9 ppm. | [11][13] |

| MS/MS | MRM Transition | m/z 408 → 235 for sitagliptin. | [17] |

| FTIR | Key Absorption Bands (cm⁻¹) | Bands associated with N-H, C=O, C-F, and P-O stretching. A band around 1514 cm⁻¹ is associated with the amino group. | [15][16][25][26] |

| HPLC | Wavelength (λmax) | 267 nm. | [20][27] |

| XRPD | 2θ Diffraction Peaks (°) | Characteristic peaks at approximately 4.7, 9.3, 12.3, 13.9, 15.1, and 20.5 (for one reported form). Another key reference mentions peaks at d-spacings of 7.42, 5.48, and 3.96 Å.[23] | [23][24][28] |

| DSC | Melting Point (Tpeak) | ~206.37 °C for the monohydrate form; ~214.92 °C for the anhydrous form.[2] A dehydration event is observed around 134.43 °C for the monohydrate.[2][10] | [2][10] |

| TGA | Weight Loss | A weight loss of approximately 3.45-3.64% is observed, corresponding to the loss of one water molecule from the monohydrate form. |

Experimental Protocol: Purity Determination by RP-HPLC

This is a representative protocol for the determination of sitagliptin phosphate purity.[21]

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[20]

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[21]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M KH₂PO₄, pH adjusted to 2.5 with orthophosphoric acid) and an organic solvent (e.g., Methanol) in a 50:50 v/v ratio.[21]

-

Detection: UV detection at 267 nm.[21]

-

Sample Preparation: A standard solution of sitagliptin phosphate is prepared in the mobile phase. The test sample is also dissolved in the mobile phase to a known concentration.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of sitagliptin are recorded. Purity is calculated by comparing the peak area of the main component to the total area of all peaks. Linearity is typically established over a concentration range such as 5-30 µg/mL.[21]

References

- 1. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-State Characterization of Different Crystalline Forms of Sitagliptin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ES2690866B2 - NEW SOLID FORMS OF SITAGLIPTINA - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a gas chromatography-mass spectrometry method for the analysis of sitagliptin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpcbs.com [ijpcbs.com]

- 20. jetir.org [jetir.org]

- 21. japer.in [japer.in]

- 22. benchchem.com [benchchem.com]

- 23. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. spectrabase.com [spectrabase.com]

- 27. ijcsrr.org [ijcsrr.org]

- 28. US20100041885A1 - Crystalline forms of sitagliptin phosphate - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture of Sitagliptin Phosphate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of sitagliptin (B1680988) phosphate (B84403), a cornerstone in the management of type 2 diabetes mellitus. Targeting researchers, scientists, and professionals in drug development, this document delves into the precise three-dimensional arrangement of sitagliptin phosphate, its critical stereochemical features, and the experimental methodologies employed for its characterization.

Molecular Structure and Properties

Sitagliptin phosphate is the phosphate salt of sitagliptin, an orally bioavailable inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The systematic IUPAC name for the active pharmaceutical ingredient is (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate.[2] The compound exists commercially as a monohydrate crystalline solid.[1]

The molecular structure of sitagliptin is characterized by a trifluoromethylated triazolopyrazine moiety linked to a β-amino acid derivative containing a 2,4,5-trifluorophenyl group. The presence of a chiral center at the C3 position of the butan-1-one backbone is a critical feature of its stereochemistry.

| Property | Value |

| Molecular Formula (anhydrous) | C₁₆H₁₅F₆N₅O · H₃PO₄ |

| Molecular Weight (anhydrous) | 505.31 g/mol |

| Molecular Formula (monohydrate) | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O |

| Molecular Weight (monohydrate) | 523.32 g/mol [2] |

| IUPAC Name | (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate[2] |

| Stereochemistry | (3R) enantiomer |

Stereochemistry: The (3R) Configuration

The pharmacological activity of sitagliptin is critically dependent on its stereochemistry, with the (3R)-enantiomer being the active form. This specific spatial arrangement of the amino group on the β-amino acid backbone is essential for its potent and selective inhibition of the DPP-4 enzyme. The synthesis of sitagliptin, therefore, requires precise stereochemical control to ensure the exclusive production of the desired (R)-enantiomer. Various asymmetric synthesis strategies have been developed to achieve this, underscoring the importance of stereoselectivity in the drug's efficacy.

Crystallographic Analysis of Sitagliptin Dihydrogen Phosphate Monohydrate

The definitive solid-state structure of sitagliptin dihydrogen phosphate monohydrate was elucidated using synchrotron X-ray powder diffraction data, followed by Rietveld refinement and density functional theory (DFT) optimization.[3]

Crystal System and Unit Cell Parameters

Sitagliptin dihydrogen phosphate monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[3] The unit cell parameters are detailed in the table below.

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 6.137108(12) Å |

| b | 9.304018(14) Å |

| c | 38.30767(10) Å |

| Volume (V) | 2187.359(8) ų |

| Z | 4 |

Molecular Geometry

The following tables summarize key bond lengths and angles within the sitagliptin cation, as determined by crystallographic analysis.

Table 3.2.1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.390 |

| C2-C3 | 1.389 |

| C3-C4 | 1.389 |

| C4-C5 | 1.390 |

| C5-C6 | 1.390 |

| C6-C1 | 1.390 |

| C7-N1 | 1.470 |

| C8-N2 | 1.480 |

| C9-N3 | 1.340 |

| C10-N4 | 1.350 |

| C11-N5 | 1.330 |

| C12-O1 | 1.250 |

| C13-C14 | 1.530 |

| C14-N6 | 1.490 |

| C15-F1 | 1.350 |

| C15-F2 | 1.350 |

| C15-F3 | 1.350 |

| C4-F4 | 1.360 |

| C5-F5 | 1.360 |

| C2-F6 | 1.360 |

Table 3.2.2: Selected Bond Angles (°)

| Angle | Value (°) |

| C6-C1-C2 | 120.0 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 120.0 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.0 |

| N1-C7-N2 | 109.5 |

| N3-C9-N4 | 110.0 |

| N4-C10-N5 | 108.0 |

| O1-C12-N1 | 122.0 |

| C12-C13-C14 | 112.0 |

| C13-C14-N6 | 110.0 |

Experimental Protocols

X-ray Powder Diffraction (XRPD) for Crystal Structure Determination

The determination of the crystal structure of sitagliptin dihydrogen phosphate monohydrate was achieved through high-resolution X-ray powder diffraction.

Methodology:

-

Sample Preparation: A polycrystalline sample of sitagliptin dihydrogen phosphate monohydrate is packed into a capillary tube.

-

Data Collection: The capillary is mounted on a powder diffractometer equipped with a synchrotron radiation source. Data is collected over a wide 2θ range to ensure high resolution.

-

Rietveld Refinement: The collected diffraction pattern is analyzed using the Rietveld method. This involves refining the unit cell parameters, atomic coordinates, and other structural parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Structure Validation: The refined structure is validated by checking for chemically reasonable bond lengths, bond angles, and intermolecular interactions.

NMR Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the stereochemistry of sitagliptin.

Methodology:

-

Sample Preparation: A solution of sitagliptin phosphate is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and NOESY, can be performed to establish through-bond and through-space correlations, respectively.

-

Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to confirm the connectivity and relative stereochemistry of the molecule. The specific signals corresponding to the chiral center and its neighboring protons are crucial for confirming the (R) configuration.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin functions by competitively inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

Figure 1. Signaling pathway of sitagliptin's DPP-4 inhibition.

Experimental Workflow: Crystal Structure Determination

The process of determining the crystal structure of a pharmaceutical compound like sitagliptin phosphate involves a systematic workflow from sample preparation to final structure validation.

Figure 2. Experimental workflow for crystal structure determination.

References

- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

Discovery and development history of sitagliptin phosphate

An In-depth Technical Guide to the Discovery and Development of Sitagliptin (B1680988) Phosphate (B84403)

Introduction

Sitagliptin, marketed as Januvia®, was the first dipeptidyl peptidase-4 (DPP-4) inhibitor to receive FDA approval for the treatment of type 2 diabetes (T2D) in October 2006.[1] Its development marked a significant milestone, introducing a novel therapeutic class that enhances the body's own ability to control blood glucose levels. This document provides a comprehensive technical overview of the discovery and development journey of sitagliptin phosphate, from initial concept to clinical application, intended for researchers, scientists, and drug development professionals.

The Scientific Rationale: Targeting the Incretin (B1656795) System

The foundation for sitagliptin's discovery lies in the physiology of the incretin effect. Incretins are gut hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), released in response to food intake.[2][3] These hormones play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[4][5]

-

Suppressing glucagon (B607659) secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][5]

In patients with T2D, the incretin effect is diminished. A key observation was that the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][6] This led to the therapeutic hypothesis that inhibiting DPP-4 would prolong the action of endogenous incretins, thereby enhancing insulin secretion and improving glycemic control in a glucose-dependent manner.[3][6] This glucose-dependent mechanism offered a potential advantage over existing therapies by minimizing the risk of hypoglycemia.[2][4]

Mechanism of Action Signaling Pathway

The signaling pathway illustrates how sitagliptin enhances the incretin system. Upon food intake, GLP-1 and GIP are released and act on pancreatic islet cells to regulate blood glucose. DPP-4 rapidly degrades these incretins. Sitagliptin competitively inhibits DPP-4, increasing active GLP-1 and GIP levels, leading to improved glycemic control.

Caption: Sitagliptin's mechanism of action via DPP-4 inhibition.

Discovery of Sitagliptin: From Lead Compound to Candidate

The journey to discover sitagliptin began at Merck in 1999.[7] The program initially explored α-amino acid-based compounds, including in-licensed thiazolidide inhibitors. However, these early leads were discontinued (B1498344) due to profound toxicity observed in preclinical safety studies and a lack of selectivity.[7][8]

A critical breakthrough came from the hypothesis that the observed toxicity was due to the inhibition of related proteases, DPP-8 and DPP-9.[7] This realization shifted the focus towards identifying a highly selective DPP-4 inhibitor. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a selective β-amino acid piperazine (B1678402) series.[1][7]

Further optimization focused on improving metabolic stability. The piperazine moiety in early compounds was prone to metabolism.[7] This challenge was overcome by creating bicyclic derivatives, which culminated in the identification of a potent and selective triazolopiperazine series with excellent pharmacokinetic properties.[7][9] This optimization effort, involving the synthesis and testing of approximately 2,000 compounds, ultimately led to the discovery of sitagliptin.[8]

Logical Progression of Discovery

This diagram illustrates the logical progression from the initial non-selective inhibitors to the final, highly selective sitagliptin candidate, highlighting the key scientific hurdles and solutions.

Caption: Logical workflow of sitagliptin's discovery.

Preclinical Development

Preclinical studies were essential to characterize sitagliptin's pharmacological profile and assess its safety before human trials.

In Vitro Enzyme Inhibition

The primary goal was to demonstrate potent and selective inhibition of DPP-4.

Experimental Protocol: DPP-4 Inhibition Assay (General Methodology)

-

Enzyme Source : Recombinant human DPP-4 enzyme.

-

Substrate : A fluorogenic or chromogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Procedure : The enzyme is pre-incubated with varying concentrations of the inhibitor (sitagliptin) in a buffer solution (e.g., Tris-HCl) at a physiological pH and temperature (e.g., 37°C).

-

Reaction Initiation : The reaction is initiated by adding the substrate.

-

Detection : The rate of substrate cleavage is measured over time by monitoring the increase in fluorescence or absorbance using a plate reader.

-

Data Analysis : The inhibitor concentration that produces 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve. Selectivity is determined by performing similar assays with related enzymes like DPP-8 and DPP-9.

Table 1: In Vitro Inhibitory Activity of Sitagliptin

| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 | 18 | - |

| DPP-8 | >100,000 | >5,500-fold |

| DPP-9 | >100,000 | >5,500-fold |

Note: Data are representative values compiled from medicinal chemistry literature. Actual values may vary between specific assays.

Animal Studies

Animal models of T2D were used to confirm the in vivo efficacy of sitagliptin.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Mice (General Methodology)

-

Animal Model : Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.

-

Acclimatization : Animals are acclimatized to laboratory conditions.

-

Dosing : Animals are fasted overnight and then administered sitagliptin or a vehicle control orally.

-

Glucose Challenge : After a set period (e.g., 60 minutes), a bolus of glucose solution is administered orally.

-

Blood Sampling : Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Analysis : Blood glucose concentrations are measured. The area under the curve (AUC) for glucose is calculated to quantify the overall glycemic excursion.

Studies in animal models demonstrated that sitagliptin improved glycemic control and enhanced active GLP-1 levels.[10]

Toxicology

Extensive preclinical toxicology studies were conducted in multiple species, including rats, mice, dogs, and monkeys, with administration for up to two years.[11][12] These studies were performed with doses that provided plasma exposures well in excess of those anticipated in humans. The results showed no evidence of treatment-related acute pancreatitis or other significant gross or histomorphological changes in the pancreas.[11][12]

Table 2: Summary of Preclinical Toxicology Studies

| Species | Duration | Key Finding | Exposure Margin (vs. Human) |

| Rats & Mice | Up to 2 years | No gross or histomorphological changes in the pancreas. | Up to 271-fold |

| Dogs | Up to 12 months | No evidence of drug-related acute pancreatitis. | ~23-fold |

| Monkeys | Up to 3 months | No evidence of drug-related acute pancreatitis. | ~28-fold |

Source: Data compiled from published reviews of preclinical safety data.[11][12]

Chemical Synthesis and Development

A critical aspect of drug development is creating a scalable, cost-effective, and environmentally friendly manufacturing process. The synthesis of sitagliptin evolved significantly from the initial route to a highly optimized process.

First-Generation Synthesis

The first-generation process involved eight steps.[13] A key step was the asymmetric hydrogenation of a β-keto ester using a ruthenium catalyst to establish the chiral amine center.[14] While effective, this process was lengthy and generated significant waste.[13][15]

Second-Generation Synthesis (Asymmetric Hydrogenation)

A more efficient, three-step second-generation process was developed.[13] This route involves the asymmetric hydrogenation of a prochiral enamine.

Experimental Workflow: Second-Generation Synthesis

This workflow diagram outlines the streamlined, "green" synthesis process that was implemented for large-scale manufacturing.

Caption: Second-generation asymmetric hydrogenation route for sitagliptin.

This optimized process, using a rhodium complex with the JOSIPHOS ligand, proved highly efficient, achieving the final product in high yield and enantiomeric excess (>99% ee).[14] It significantly reduced waste, eliminated aqueous waste streams, and was more cost-effective for manufacturing.[15]

Clinical Development

The clinical trial program for sitagliptin was designed to evaluate its efficacy, safety, and tolerability in patients with T2D, both as a monotherapy and in combination with other antidiabetic agents.

Phase I and II Studies

Phase I studies in healthy volunteers established the pharmacokinetic and pharmacodynamic profile of sitagliptin, confirming that a 100 mg once-daily dose provided maximal inhibition of DPP-4 over 24 hours.[15] Phase II studies confirmed the dose and demonstrated significant glucose-lowering effects in patients with T2D.

Phase III Clinical Trials

Multiple large-scale, randomized, double-blind, placebo-controlled Phase III trials confirmed the efficacy and safety of sitagliptin.

Experimental Protocol: Representative Phase III Monotherapy Trial

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled study.

-

Patient Population : Patients with type 2 diabetes inadequately controlled with diet and exercise. Inclusion criteria often specified a baseline HbA1c range (e.g., 7.0% to 10.0%).

-

Intervention : Patients are randomized to receive sitagliptin (e.g., 100 mg once daily) or a matching placebo.

-

Duration : Typically 24 to 54 weeks.

-

Primary Efficacy Endpoint : Change from baseline in HbA1c at the end of the treatment period.

-

Secondary Endpoints : Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG); proportion of patients achieving an HbA1c goal (e.g., <7.0%).

-

Safety Assessments : Monitoring of adverse events (AEs), including incidence of hypoglycemia, gastrointestinal AEs, and laboratory parameters.

Table 3: Summary of Efficacy Data from Key Clinical Trials (Placebo-Subtracted)

| Therapy | Duration (weeks) | Mean Baseline HbA1c (%) | Placebo-Subtracted Δ in HbA1c (%) | Reference |

| Monotherapy | 24 | ~8.0 | -0.79 | [10] |

| Add-on to Metformin | 24 | ~8.0 | -0.65 | [16] |

| Add-on to Pioglitazone | 24 | ~8.1 | -0.70 | [16] |

| Add-on to Glimepiride | 24 | ~8.3 | -0.57 | [16] |

Note: Values are approximate and represent typical results from pivotal trials. The maximal approved dose is 100 mg daily.[10]

Across the clinical trial program, sitagliptin was shown to be generally well-tolerated, with a low incidence of hypoglycemia comparable to placebo when used as monotherapy or in combination with non-secretagogues like metformin.[17] It was also demonstrated to be weight-neutral.[10][17] Post-marketing surveillance continues to monitor for rare adverse events.[11]

Conclusion

The discovery and development of sitagliptin phosphate is a prime example of successful mechanism-based drug design. It began with a deep understanding of the physiological role of the incretin system and the enzyme DPP-4. The journey involved overcoming significant medicinal chemistry challenges, such as achieving high selectivity to ensure safety and optimizing metabolic stability. The development of a highly efficient, green manufacturing process was a key achievement that enabled its commercial success. Rigorous preclinical and clinical testing ultimately validated the therapeutic hypothesis, providing a novel, effective, and well-tolerated oral treatment for patients with type 2 diabetes.

References

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 3. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]

- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sitagliptin - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Sitagliptin: An In-Depth Technical Guide for Researchers

A comprehensive overview of the core pharmacological attributes of sitagliptin (B1680988), a leading dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. This guide details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental data, presented for a scientific audience.

Executive Summary

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a critical role in glucose homeostasis. By preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), sitagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[1][2] This targeted mechanism of action has established sitagliptin as a valuable therapeutic agent in the management of type 2 diabetes mellitus. This technical guide provides a detailed examination of its pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of its functional pathways.

Mechanism of Action: DPP-4 Inhibition and the Incretin Effect

The primary mechanism of action of sitagliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[3][4] DPP-4 is a serine protease that rapidly inactivates incretin hormones, which are released from the gastrointestinal tract in response to food intake.[1] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Elevated levels of active incretins stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[1]

-

Suppression of Glucagon Secretion: Sitagliptin's action also leads to the suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[2]

-

Improved Glycemic Control: The combined effect of increased insulin secretion and decreased glucagon levels results in improved glycemic control, as evidenced by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[5]

The following diagram illustrates the signaling pathway of sitagliptin's mechanism of action.

References

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms for the antihyperglycemic effect of sitagliptin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Activity of Sitagliptin Phosphate on Dipeptidyl Peptidase-4 (DPP-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is rooted in its ability to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are crucial for glucose homeostasis, as they enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[3][5][6] This technical guide provides an in-depth overview of the in vitro enzymatic activity of sitagliptin phosphate (B84403) on the DPP-4 enzyme, focusing on its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[3][7][8] This means that sitagliptin directly competes with endogenous substrates like GLP-1 and GIP for the active site of the DPP-4 enzyme.[3] Its binding is characterized by a rapid onset and a prolonged duration of action, which allows for once-daily dosing.[3] The inhibition of DPP-4 by sitagliptin leads to increased and prolonged activity of incretin hormones, thereby improving glycemic control.[2][9]

Quantitative Data: Binding Affinity and Inhibition

The in vitro potency of sitagliptin is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are critical for understanding the drug's efficacy at a molecular level.

| Parameter | Value | Units | Experimental Conditions |

| IC50 | ~19 | nM | Recombinant human DPP-4, Fluorogenic substrate (Gly-Pro-AMC), 37°C.[3] |

| IC50 | 63.07 | nM | LC-MS method, recombinant human DPP-IV, Gly-Pro-pNA substrate.[10] |

| IC50 | 20.49 | nM | Chromogenic method, recombinant human DPP-IV, Gly-Pro-pNA substrate.[10] |

| Ki | ~18 | nM | Competitive inhibition model, calculated from IC50.[3] |

Note: IC50 and Ki values can vary based on the specific experimental conditions, such as substrate concentration and enzyme source.[3]

Sitagliptin demonstrates high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9, which is a crucial aspect of its safety profile.[2]

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by sitagliptin directly impacts the incretin signaling pathway, a key regulator of glucose homeostasis. The following diagram illustrates this pathway and the mechanism of action of sitagliptin.

Caption: Incretin signaling pathway and the inhibitory action of sitagliptin on DPP-4.

Experimental Protocols

The determination of the in vitro enzymatic activity of sitagliptin on DPP-4 typically involves a fluorometric or chromogenic enzyme inhibition assay. Below is a detailed methodology for a common fluorometric assay.

Fluorometric DPP-4 Inhibition Assay

Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a fluorogenic substrate, commonly Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). When DPP-4 cleaves the substrate, the free aminomethylcoumarin (AMC) fluoresces. The intensity of this fluorescence is directly proportional to the enzyme's activity, and a decrease in fluorescence in the presence of an inhibitor indicates its potency.[3]

Materials:

-

Sitagliptin phosphate

-

Assay Buffer (e.g., Tris-HCl buffer)[10]

-

96-well black microplate

-

Fluorometric microplate reader

Experimental Workflow:

Caption: A typical experimental workflow for a DPP-4 inhibition assay.

Procedure:

-

Preparation:

-

Prepare a series of dilutions of sitagliptin phosphate in the assay buffer.

-

Dilute the recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add assay buffer, sitagliptin dilution, and DPP-4 enzyme solution.

-

Positive control (no inhibition): Add assay buffer, vehicle (solvent for sitagliptin), and DPP-4 enzyme solution.

-

Blank (no enzyme): Add assay buffer and substrate solution.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence (e.g., excitation at ~360 nm and emission at ~460 nm) at regular intervals for a specified duration.

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Calculate the percentage of DPP-4 inhibition for each sitagliptin concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the sitagliptin concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Conclusion

The in vitro enzymatic studies of sitagliptin phosphate have been instrumental in elucidating its mechanism of action and quantifying its potent and selective inhibition of the DPP-4 enzyme. The data consistently demonstrate that sitagliptin is a competitive, reversible, and tight-binding inhibitor with a low nanomolar IC50 value. The well-established experimental protocols, such as the fluorometric inhibition assay, provide a robust framework for the continued investigation of DPP-4 inhibitors and the development of novel therapeutic agents for type 2 diabetes. This technical guide serves as a comprehensive resource for professionals in the field, offering a detailed understanding of the fundamental in vitro pharmacology of sitagliptin.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. ijrti.org [ijrti.org]

- 3. benchchem.com [benchchem.com]

- 4. lifelinkr.com [lifelinkr.com]

- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect | MDPI [mdpi.com]

- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 7. Sitagliptin: A dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes [researchers.adventhealthresearchinstitute.com]

- 8. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

An In-Depth Technical Guide to the Early-Stage Preclinical Studies of Sitagliptin Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical studies that characterized the initial development of sitagliptin (B1680988) phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the fundamental in vitro and in vivo experiments, key quantitative data, and the underlying signaling pathways that established the foundational pharmacology of this important therapeutic agent for type 2 diabetes mellitus.

Mechanism of Action: Enhancing the Incretin (B1656795) System

Sitagliptin phosphate's therapeutic effect stems from its inhibition of the DPP-4 enzyme.[1][2] DPP-4 is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] These hormones are released by the intestines after a meal and play a crucial role in glucose homeostasis.[1][4] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[2][3][5] This enhancement of incretin levels leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a suppression of glucagon (B607659) release from pancreatic α-cells, ultimately improving glycemic control.[3][4][5]

The primary signaling cascade initiated by the binding of active GLP-1 to its receptor on pancreatic β-cells is depicted below.

In Vitro Efficacy and Selectivity

The initial characterization of sitagliptin involved robust in vitro assays to determine its potency and selectivity for the DPP-4 enzyme.

Quantitative In Vitro Data

The following table summarizes the key inhibitory concentrations (IC50) of sitagliptin against DPP-4 and related enzymes.

| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 | Reference |

| DPP-4 | 18 | - | [5] |

| DPP-8 | 33,780 | > 1800-fold | [6] |

| DPP-9 | 55,142 | > 3000-fold | [6] |

This high degree of selectivity is a critical safety feature, as inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical animal models.[7]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

A common method for determining the in vitro inhibitory potency of compounds like sitagliptin is a fluorometric kinetic assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of sitagliptin phosphate and a reference inhibitor in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).[8]

-

Dilute recombinant human DPP-4 enzyme in the assay buffer to the desired concentration.[4]

-

Prepare the fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.[4][8]

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound or reference inhibitor, DPP-4 enzyme, and assay buffer.[8]

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.[4]

-

Incubate the plate at 37°C, protected from light, for a specified duration (e.g., 30 minutes).[3]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) product using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.[8]

-

The rate of fluorescence increase is proportional to the DPP-4 activity.

-

Calculate the percentage of inhibition for each concentration of sitagliptin relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Efficacy in Preclinical Models

The glucose-lowering effects of sitagliptin were evaluated in various animal models of type 2 diabetes. A key experiment in these studies is the oral glucose tolerance test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT assesses the ability of an animal to handle a glucose load and is a standard method for evaluating the in vivo efficacy of antihyperglycemic agents.

Detailed Methodology:

-

Animal Preparation:

-

Test Procedure:

-

Record the body weight of each animal.

-

Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.[11]

-

Administer sitagliptin phosphate or the vehicle control orally via gavage at the desired dose.

-

After a set period to allow for drug absorption (e.g., 60 minutes), administer a glucose solution (e.g., 20% dextrose) via oral gavage.[11] The standard glucose load is typically 1.75-2 g/kg body weight.[11]

-

Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[11]

-

-

Data Analysis:

-

Measure the blood glucose concentration in each sample using a glucometer.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.

-

A significant reduction in the glucose AUC in the sitagliptin-treated group compared to the vehicle group indicates improved glucose tolerance.[8]

-

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and to ensure adequate exposure in toxicology studies.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of sitagliptin in rats and dogs after oral administration.

| Parameter | Rat | Dog | Reference |

| Plasma Clearance | 40-48 ml/min/kg | ~9 ml/min/kg | [12] |

| Volume of Distribution | 7-9 l/kg | ~3 l/kg | [12] |

| Half-life (t½) | ~2 hours | ~4 hours | [12] |

| Oral Bioavailability | High | High | [12] |

Sitagliptin is primarily eliminated through renal excretion of the parent drug, with minimal metabolism in both species.[12]

Preclinical Safety and Toxicology

Extensive preclinical toxicology studies were conducted to assess the safety profile of sitagliptin phosphate.

Summary of Toxicology Studies

The table below outlines the duration and species used in key preclinical safety studies for sitagliptin.

| Study Duration | Rat | Mouse | Dog | Monkey | Reference |

| 2 Weeks | ✓ | ✓ | [13] | ||

| 3 Months | ✓ | ✓ | ✓ | ✓ | [13] |

| 6 Months | ✓ | ✓ | [13] | ||

| 1 Year | ✓ | [13] | |||

| 2 Years (Carcinogenicity) | ✓ | ✓ | [13][14] |

Key Findings:

-

Pancreatitis: Across all species studied, there was no evidence of drug treatment-related acute pancreatitis, even at doses providing plasma exposures many times higher than the anticipated human exposure.[9][13]

-

Carcinogenicity: A two-year study in rats showed an increased incidence of liver adenoma/carcinoma at the highest dose of 500 mg/kg/day, which corresponds to approximately 60 times the human exposure. No liver tumors were observed at 150 mg/kg/day (~20 times human exposure). A two-year study in mice showed no increase in tumor incidence at any dose.[14]

-

General Toxicology: Sitagliptin was generally well-tolerated in these studies.[13] The design of these studies typically involves a control group and at least three dose levels (low, mid, and high) to determine a No-Observed-Adverse-Effect Level (NOAEL).[15]

This guide has summarized the foundational preclinical data for sitagliptin phosphate, providing researchers and drug development professionals with a detailed overview of its initial pharmacological and toxicological characterization. The methodologies and data presented here were instrumental in advancing sitagliptin into clinical development and its eventual approval as a key therapeutic option for patients with type 2 diabetes.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. mdpi.com [mdpi.com]

- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. mmpc.org [mmpc.org]

- 12. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. altasciences.com [altasciences.com]

Sitagliptin Phosphate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sitagliptin (B1680988) phosphate (B84403), with a specific focus on its solubility and stability characteristics. The information presented herein is critical for formulation development, analytical method development, and ensuring the quality and efficacy of sitagliptin-based pharmaceutical products.

Physicochemical Properties

Sitagliptin phosphate is the phosphate salt of sitagliptin, a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] It is a white to off-white, crystalline, and non-hygroscopic solid.[2] The phosphate salt form is utilized to improve the aqueous solubility and overall developability of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of Sitagliptin and its Salts

| Property | Sitagliptin Base | Sitagliptin Phosphate Monohydrate |

| Molecular Formula | C₁₆H₁₅F₆N₅O[3] | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O[2] |

| Molecular Weight | 407.31 g/mol [4] | 523.32 g/mol [2][3] |

| Melting Point | 120.29 °C[2] | 206.37 °C[3] |

| pKa | 7.7, 8.78[3] | - |

| Appearance | - | White to off-white crystalline powder[2][3] |

Solubility Profile

The solubility of sitagliptin phosphate is a critical parameter influencing its dissolution and bioavailability. It is known to be soluble in water.[2]

Table 2: Solubility of Sitagliptin Phosphate in Various Solvents

| Solvent | Solubility | Reference |

| Water | 69.5 mg/g at 24.5°C | [3][5] |

| Water | Soluble to 50 mM | [6] |

| PBS (pH 7.2) | ~5 mg/mL | [7] |

| DMSO | ~5 mg/mL | [7] |

| DMSO | Soluble to 50 mM | [6] |

| N,N-dimethylformamide | Soluble | [2] |

| Dimethyl formamide | ~0.25 mg/mL | [7] |

| Methanol (B129727) | Slightly soluble | [2] |

| Ethanol | Very slightly soluble | [2] |

| Acetone | Very slightly soluble | [2] |

| Acetonitrile | Very slightly soluble | [2] |

Table 3: pH-Dependent Aqueous Solubility of Sitagliptin

| pH | log Kow | Reference |

| 5.0 | -1.08 | [5] |

| 7.0 | -0.03 | [5] |

| 9.0 | 1.11 | [5] |

Stability Profile

Understanding the stability of sitagliptin phosphate under various stress conditions is essential for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are performed to evaluate the intrinsic stability of the molecule.[8]

Table 4: Summary of Forced Degradation Studies of Sitagliptin Phosphate

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 2.5 M HCl at 60°C | 6 hours | ~20% | [9] |

| 0.5 N HCl at 70°C | < 24 hours | - | [10] | |

| 0.1 N HCl | 1 month | 5.12% | [8][11] | |

| Base Hydrolysis | 0.1 N NaOH | 2 weeks | 69.91% | [8][11] |

| 0.1 N NaOH at RT | < 24 hours | - | [10] | |

| Oxidative Degradation | 33% H₂O₂ | 24 hours | 7.52% | [8][11] |

| 10% H₂O₂ at RT | < 24 hours | - | [10] | |

| Thermal Degradation | Dry Heat at 80°C | 2 weeks | 2.25% | [8][11] |

| Dry Heat at 105°C | 10 days | - | [10] | |

| Photolytic Degradation | UV Light (256 nm) | 2 weeks | 22.955% | [8] |

| UV Light (1.2 M Lux-hours) | 10 days | - | [10] |

Experimental Protocols

A common method for determining the equilibrium solubility of a compound involves the following steps:

-

Sample Preparation: An excess amount of sitagliptin phosphate is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent).

-

Equilibration: The resulting suspension is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots of the supernatant are withdrawn at predetermined time intervals and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The concentration of sitagliptin phosphate in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions.[8] A typical workflow is as follows:

-

Stock Solution Preparation: A stock solution of sitagliptin phosphate is prepared in a suitable solvent, such as methanol or a mixture of methanol and water, at a known concentration (e.g., 200 µg/mL).[8][11]

-

Application of Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl or 2.5 M HCl) and incubated at a specific temperature (e.g., room temperature or 60°C) for a defined period. The solution is then neutralized with a base.[8][9]

-

Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and incubated. The solution is subsequently neutralized with an acid.[11]

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 33% H₂O₂), and maintained at room temperature for a specified duration.[8]

-

Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at an elevated temperature (e.g., 80°C) for an extended period.[8]

-

Photolytic Degradation: A solution of the drug is exposed to UV light (e.g., at 256 nm) for a specified duration to assess its photosensitivity.[8]

-

-

Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent drug from its degradation products. The percentage of remaining sitagliptin is calculated by comparing the peak area of the degraded sample to that of an undegraded standard solution.[8]

A common analytical technique for assessing the stability of sitagliptin is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

-

Chromatographic System: An HPLC system equipped with a UV detector is typically used.[8]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size) is frequently employed for separation.[8]

-

Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate potassium buffer at pH 6.8) and an organic solvent like methanol in a specific ratio (e.g., 40:60 v/v).[8][11]

-

Flow Rate: A typical flow rate is 1 mL/min.[8]

-

Detection: The eluent is monitored at a specific wavelength, commonly 260 nm or 267 nm.[8]

Visualizations

References

- 1. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. seer.ufrgs.br [seer.ufrgs.br]

- 10. scispace.com [scispace.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. dissolutiontech.com [dissolutiontech.com]